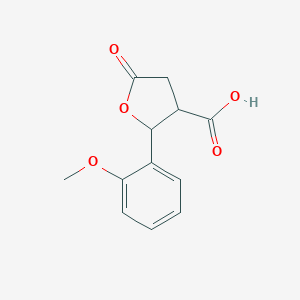

2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid

Description

BenchChem offers high-quality 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-16-9-5-3-2-4-7(9)11-8(12(14)15)6-10(13)17-11/h2-5,8,11H,6H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMMNYYZCVYAOOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2C(CC(=O)O2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid, a molecule of significant interest due to its core γ-lactone structure. The tetrahydrofuran scaffold is a privileged motif found in a vast array of natural products and biologically active molecules, exhibiting properties ranging from antitumor to antimicrobial.[1][2][3] This document outlines a plausible and robust synthetic strategy, details a step-by-step experimental protocol, and establishes a full characterization workflow. The causality behind experimental choices is explained to provide field-proven insights for researchers aiming to synthesize and study this compound or its analogues for applications in drug development, material science, and catalysis.[4]

Introduction and Significance

2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is an organic compound with the molecular formula C₁₂H₁₂O₅ and a molecular weight of 236.22 g/mol .[4][5] Its structure is distinguished by three key functional domains: a γ-butyrolactone core (5-oxotetrahydrofuran), a carboxylic acid at the C3 position, and a 2-methoxyphenyl substituent at the C2 position.[4] This unique combination of functional groups suggests potential for diverse chemical reactivity and biological activity.[4]

The tetrahydrofuran ring system is a cornerstone of medicinal chemistry, present in numerous natural products that display a wide spectrum of biological activities, including antitumor, antimalarial, and antiprotozoal effects.[1] The inherent value of this scaffold drives considerable research into novel and efficient synthetic methodologies for creating substituted tetrahydrofuran derivatives.[1][2] The target molecule, with its specific substitution pattern, represents a valuable building block for the synthesis of more complex molecules and for screening in biological assays.

Strategic Approaches to Synthesis

The construction of the 2-(2-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid core can be approached through several established synthetic strategies. The choice of method often depends on the desired stereochemistry, scalability, and availability of starting materials.

Cyclization Reactions: The Foundational Approach

A primary strategy for forming the tetrahydrofuran ring is through intramolecular cyclization.[4] This typically involves generating a linear precursor containing a nucleophile (often a hydroxyl group) and a suitable leaving group, which then react to close the ring.[1] For the target molecule, this could involve a Michael addition followed by lactonization.

Multicomponent Reactions (MCRs): A Strategy for Efficiency

Multicomponent reactions, which combine three or more starting materials in a single pot, offer a highly efficient pathway to complex molecular architectures.[6]

-

The Passerini Reaction: This powerful three-component reaction involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to yield an α-acyloxyamide.[6][7] An intramolecular variant of the Passerini reaction is a well-established method for synthesizing lactones, making it a highly attractive, albeit complex, potential route.[8][9]

-

The Ugi Reaction: While the classic Ugi four-component reaction might not directly yield the target structure, its versatility in creating diverse scaffolds makes it a tool to consider for generating advanced intermediates that could be subsequently converted to the desired lactone.[10][11]

Proposed Synthetic Strategy: Michael Addition and Lactonization

For this guide, we propose a robust and logical two-step synthesis based on fundamental and reliable organic reactions. This approach offers a clear and accessible pathway for laboratory-scale synthesis. The strategy involves an initial Michael addition to form the carbon skeleton, followed by hydrolysis and acid-catalyzed lactonization to construct the γ-lactone ring.

Caption: Proposed Synthetic Pathway.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 2-(2-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid.

Disclaimer: This protocol is a proposed route based on established chemical principles. All procedures should be performed by trained chemists in a suitable laboratory environment with appropriate personal protective equipment (PPE).

Reagents and Materials

-

2-Methoxybenzaldehyde

-

Diethyl malonate

-

Sodium ethoxide (NaOEt) or Sodium metal

-

Absolute Ethanol

-

Sodium Hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

-

Ethyl acetate

-

Hexanes

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware, including a round-bottom flask, reflux condenser, separatory funnel, and magnetic stirrer.

-

Thin-Layer Chromatography (TLC) plates (silica gel)

Step 1: Synthesis of Diethyl 2-(1-(2-methoxyphenyl)prop-2-ene-1,3-diyl)malonate

-

Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.0 eq) in absolute ethanol (50 mL).

-

Addition of Reagents: To the cooled sodium ethoxide solution, add diethyl malonate (1.1 eq) dropwise at room temperature. Stir for 15 minutes.

-

Subsequently, add 2-methoxybenzaldehyde (1.0 eq) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

-

Work-up: After completion, cool the reaction to room temperature and neutralize with 1 M HCl. Remove the ethanol under reduced pressure.

-

Partition the residue between water (50 mL) and diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude intermediate adduct. Purification may be performed via flash column chromatography if necessary.

Step 2: Hydrolysis and Lactonization to Final Product

-

Saponification: Dissolve the crude intermediate from Step 1 in ethanol (50 mL) in a round-bottom flask. Add an aqueous solution of NaOH (3.0 eq in 25 mL of water).

-

Reaction: Heat the mixture to reflux and stir for 4-6 hours until the saponification is complete (monitored by TLC).

-

Lactonization: Cool the mixture to room temperature and carefully acidify to pH 1-2 with concentrated HCl. A precipitate may form.

-

Heat the acidified mixture gently (50-60 °C) for 1-2 hours to promote intramolecular cyclization (lactonization).

-

Isolation and Purification: Cool the reaction mixture. If a solid precipitates, collect it by vacuum filtration and wash with cold water. If no solid forms, extract the aqueous layer with ethyl acetate (3 x 50 mL).[12]

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization (e.g., from an ethyl acetate/hexanes solvent system) or by flash column chromatography on silica gel.[12]

Characterization

A full suite of analytical techniques is required to confirm the identity, structure, and purity of the synthesized 2-(2-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid.[13][14]

Caption: General Experimental Workflow.

Spectroscopic Data

| Technique | Expected Observations | Rationale |

| ¹H NMR | Aromatic Protons: Multiplets between ~6.8-7.4 ppm. OCH₃ Protons: Singlet around ~3.8 ppm. Lactone Ring Protons: Complex multiplets for H2, H3, and H4 protons. COOH Proton: Broad singlet, typically >10 ppm. | Confirms the presence of the methoxyphenyl group, the core ring structure, and the carboxylic acid proton.[15] |

| ¹³C NMR | Carbonyl Carbons: Signals at ~170-180 ppm (lactone and carboxylic acid). Aromatic Carbons: Signals between ~110-160 ppm. OCH₃ Carbon: Signal around ~55 ppm. Lactone Ring Carbons: Aliphatic signals in the ~30-80 ppm range. | Provides a carbon count and confirms the electronic environment of each carbon atom in the molecule.[15] |

| IR Spectroscopy | ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid. ~1770 cm⁻¹: C=O stretch of the γ-lactone.[16][17] ~1710 cm⁻¹: C=O stretch of the carboxylic acid. ~1250 cm⁻¹: C-O stretch of the aryl ether. | Confirms the presence of key functional groups: carboxylic acid, lactone, and ether.[18][19] |

| High-Resolution Mass Spectrometry (HRMS) | Calculated m/z for C₁₂H₁₂O₅ [M+H]⁺: 237.0707. Found: Value should be within 5 ppm of the calculated mass. | Unambiguously confirms the elemental composition and molecular formula of the synthesized compound.[20] |

Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₂O₅ |

| Molecular Weight | 236.22 g/mol [4][5] |

| Appearance | Expected to be a white to off-white solid. |

| Melting Point | To be determined experimentally. A sharp melting point indicates high purity. |

| Solubility | Expected to be soluble in polar organic solvents like ethyl acetate, acetone, and methanol. |

Conclusion

This guide details a comprehensive approach to the synthesis and characterization of 2-(2-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid. The proposed synthetic route, based on a Michael addition followed by lactonization, is robust and relies on well-understood organic chemistry principles. The characterization workflow provides a clear framework for unequivocally verifying the structure and purity of the final product. This molecule, as a member of the biologically significant tetrahydrofuran family, serves as a valuable target for further investigation in medicinal chemistry and materials science.

References

-

ACS Publications. (2014, November 3). Synthesis of Chiral γ-Lactones by One-Pot Sequential Enantioselective Organocatalytic Michael Addition of Boronic Acids and Diastereoselective Intramolecular Passerini Reaction. The Journal of Organic Chemistry. Available from: [Link]

-

NIH Public Access. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Available from: [Link]

-

Wiley Online Library. (2021, March 12). Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of lactones by intramolecular Passerini reaction. Available from: [Link]

-

ResearchGate. (n.d.). Tetrahydrofuran (THF)-containing natural products and biological activities. Available from: [Link]

-

Thieme Connect. (n.d.). Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids. Available from: [Link]

-

ResearchGate. (2021, March 12). (PDF) Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. Available from: [Link]

-

National Institute of Standards and Technology. (n.d.). Butyrolactone - the NIST WebBook. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Lactone synthesis. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Passerini Reaction. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Available from: [Link]

-

MDPI. (2023, April 27). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Available from: [Link]

-

ChemRxiv. (2021, July 7). Generation of Polysubstituted Tetrahydrofurans via Urea-Enabled, Pd-Catalyzed Olefin Heteroannulation. Available from: [Link]

-

ResearchGate. (n.d.). Fourier transform infrared spectrum of a typical aqueous-based.... Available from: [Link]

-

National Institute of Standards and Technology. (n.d.). Tetrahydrofuran - the NIST WebBook. Available from: [Link]

-

PubMed Central. (n.d.). Ugi Four-Component Reactions Using Alternative Reactants. Available from: [Link]

-

PubMed Central. (n.d.). The 100 facets of the Passerini reaction. Available from: [Link]

-

SWGDRUG.org. (2005, August 22). gamma-butyrolactone. Available from: [Link]

-

The Benicewicz Group. (n.d.). The effect of tetrahydrofuran as solvent on matrix-assisted laser desorption/ionization and electrospray ionization mass spectra. Available from: [Link]

-

ResearchGate. (2021, August 5). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. Available from: [Link]

-

National Institutes of Health. (n.d.). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Available from: [Link]

-

MDPI. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Available from: [Link]

- Google Patents. (n.d.). US20220119345A1 - Process of preparing 3-fluoro-5(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile.

-

PubChem. (n.d.). Gamma-Butyrolactone. Available from: [Link]

-

YouTube. (2023, February 26). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. Available from: [Link]

-

PubMed Central. (n.d.). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids. Available from: [Link]

-

ResearchGate. (2021, October 13). (PDF) 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Available from: [Link]

-

ResearchGate. (2021, August 5). (PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C. Available from: [Link]

-

Chemsrc. (n.d.). CAS#:53558-93-3 | (2R)-5-Oxotetrahydro-2-furancarboxylic acid. Available from: [Link]

Sources

- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. universaar.uni-saarland.de [universaar.uni-saarland.de]

- 3. researchgate.net [researchgate.net]

- 4. Buy trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid | 99226-02-5 [smolecule.com]

- 5. 117621-06-4|2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Passerini Reaction [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. kbfi.ee [kbfi.ee]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Gamma Butyrolactone(96-48-0) IR Spectrum [m.chemicalbook.com]

- 17. Butyrolactone [webbook.nist.gov]

- 18. researchgate.net [researchgate.net]

- 19. Gamma-Butyrolactone | C4H6O2 | CID 7302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity [mdpi.com]

An In-Depth Technical Guide to the Chemical Properties of 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydrofuran ring system is a ubiquitous scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its derivatives are known to exhibit a wide spectrum of activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] Within this broad class, molecules featuring a lactone, a carboxylic acid, and an aryl substituent, such as 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid, represent a compelling chemotype for drug discovery. The strategic placement of these functional groups offers multiple points for molecular interaction and synthetic modification.

This technical guide provides a comprehensive overview of the known chemical properties of 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid. Due to the limited publicly available experimental data for this specific molecule, this guide will also incorporate data and protocols for closely related analogs to provide a robust understanding of the compound's expected behavior and characterization.

Core Molecular Attributes

2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is a complex organic molecule characterized by a central five-membered lactone (a cyclic ester) ring.[3] This core structure is further functionalized with a carboxylic acid group at the 3-position and a 2-methoxyphenyl group at the 2-position. The presence of these distinct functional moieties—a lactone, a carboxylic acid, an ether, and an aromatic ring—imparts a unique combination of chemical reactivity and potential for biological activity.[3]

Chemical Structure and Identification

-

IUPAC Name: (2S,3S)-2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylic acid (for the trans isomer)

-

Molecular Formula: C₁₂H₁₂O₅[3]

-

Molecular Weight: 236.22 g/mol [3]

-

CAS Numbers: 99226-02-5 (trans-isomer), 117621-06-4 (unspecified stereochemistry)[4]

Physicochemical Properties

A summary of the known and predicted physicochemical properties is presented in Table 1. Direct experimental data for this specific compound is limited; therefore, data from closely related analogs are included for comparative purposes.

| Property | Value for 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid | Reference/Notes |

| Appearance | White to light-yellow powder or crystals. | [4] |

| Melting Point | 124-125 °C | [5] |

| Boiling Point | 479.1 °C (Predicted) | [6] |

| Solubility | Soluble in DMSO. Water solubility is expected to be low. | Analog (R)-Tetrahydrofuran-2-carboxylic acid is soluble in DMSO.[7] |

| pKa | ~3.2-4.5 (Predicted) | Based on analogous furan dicarboxylic acids and the typical pKa of carboxylic acids.[8] |

| Storage | Sealed in a dry environment, at 2-8°C for long-term storage. | [4][6] |

Synthesis and Reactivity

The synthesis of substituted tetrahydrofurans is a well-established area of organic chemistry, with numerous strategies available.[9] For the specific synthesis of 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids, asymmetric oxidation of 3-aryl-2-hydroxycyclopent-2-en-1-ones has been reported as a viable method.[10]

General Synthetic Approach

A plausible synthetic pathway involves the asymmetric oxidation of a corresponding 3-(2-methoxyphenyl)-2-hydroxycyclopent-2-en-1-one. This approach provides a route to enantiomerically enriched products.[10][11]

Sources

- 1. researchgate.net [researchgate.net]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. researchgate.net [researchgate.net]

- 4. Tetrahydro-2-furoic acid - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eijppr.com [eijppr.com]

- 10. kbfi.ee [kbfi.ee]

- 11. hmdb.ca [hmdb.ca]

Spectroscopic Characterization of 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the novel heterocyclic compound, 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid. As a molecule with potential applications in medicinal chemistry and organic synthesis, a thorough understanding of its structural features is paramount. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations are grounded in fundamental spectroscopic principles and supported by comparative analysis with structurally related molecules. Furthermore, this guide details the standardized experimental protocols for acquiring such data, offering a framework for the empirical validation and further investigation of this and similar molecular entities.

Introduction

2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is a complex organic molecule featuring a γ-butyrolactone ring, a carboxylic acid functional group, and a methoxy-substituted aromatic side chain. Its molecular formula is C₁₂H₁₂O₅, with a corresponding molecular weight of approximately 236.22 g/mol . The unique arrangement of these functionalities suggests potential for diverse chemical reactivity and biological activity, making it a compound of interest in drug discovery and synthetic chemistry.

Accurate structural elucidation is the cornerstone of chemical and pharmaceutical research. Spectroscopic techniques such as NMR, IR, and MS provide a powerful, non-destructive means to probe the molecular architecture, offering insights into connectivity, functional groups, and overall molecular weight. This guide is intended to serve as a foundational resource for researchers working with or synthesizing 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid, providing a reliable prediction of its spectral characteristics and the methodologies to obtain them.

Molecular Structure and Stereochemistry

The core of the molecule is a five-membered tetrahydrofuran ring, which includes a lactone (cyclic ester). A carboxylic acid is attached at the 3-position, and a 2-methoxyphenyl group is at the 2-position. The presence of two stereocenters at positions 2 and 3 of the tetrahydrofuran ring implies the existence of multiple stereoisomers. The relative stereochemistry (cis or trans) of the substituents will significantly influence the coupling constants observed in the ¹H NMR spectrum. This guide will primarily discuss the general spectral features, with specific notes on how stereochemistry may impact the data.

Caption: A diagram illustrating the core functional groups of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following are the predicted ¹H and ¹³C NMR spectral data for 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| 10.0 - 12.0 | br s | 1H | COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange. This is a characteristic chemical shift for carboxylic acid protons.[1] |

| 7.20 - 7.40 | m | 2H | Ar-H | Aromatic protons in the methoxyphenyl ring. The exact shifts and multiplicities will depend on the substitution pattern. |

| 6.80 - 7.00 | m | 2H | Ar-H | Aromatic protons in the methoxyphenyl ring, typically upfield due to the electron-donating effect of the methoxy group. |

| 4.50 - 4.80 | d or dd | 1H | H-2 | This proton is adjacent to both the oxygen atom of the tetrahydrofuran ring and the aromatic ring, leading to a downfield shift. The multiplicity will depend on the coupling with H-3. |

| 3.80 - 3.90 | s | 3H | OCH₃ | The methoxy group protons will appear as a sharp singlet. |

| 3.40 - 3.60 | m | 1H | H-3 | This proton is alpha to the carboxylic acid group, causing a downfield shift. It will be coupled to H-2 and the H-4 protons. |

| 2.40 - 2.80 | m | 2H | H-4 | These are the diastereotopic methylene protons adjacent to the lactone carbonyl and C-3. They will likely appear as a complex multiplet. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| 175.0 - 180.0 | C=O (Lactone) | The carbonyl carbon of the γ-butyrolactone typically appears in this region. |

| 170.0 - 175.0 | C=O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is also found in this downfield region.[1] |

| 155.0 - 160.0 | Ar-C (C-O) | The aromatic carbon attached to the methoxy group is significantly deshielded. |

| 110.0 - 135.0 | Ar-C | The remaining aromatic carbons will appear in this range. |

| 75.0 - 85.0 | C-2 | The carbon atom C-2, bonded to both an oxygen and the aromatic ring, will be in this region. |

| 55.0 - 56.0 | OCH₃ | The carbon of the methoxy group. |

| 40.0 - 50.0 | C-3 | The carbon atom C-3, alpha to the carboxylic acid group. |

| 25.0 - 35.0 | C-4 | The methylene carbon C-4 of the tetrahydrofuran ring. |

Experimental Protocol for NMR Data Acquisition

Caption: A standard workflow for preparing a sample and acquiring NMR data.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into a high-field NMR spectrometer (e.g., 500 MHz). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize resolution.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Following this, acquire a ¹³C NMR spectrum. For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is expected to be dominated by the absorptions of the carboxylic acid and lactone moieties.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Insights |

| 2500 - 3300 | Broad | O-H stretch (Carboxylic Acid) | The O-H stretching vibration of a carboxylic acid appears as a very broad band due to strong hydrogen bonding.[2][3] |

| ~1770 | Strong | C=O stretch (Lactone) | The carbonyl group of a five-membered lactone (γ-butyrolactone) typically absorbs at a higher frequency than an acyclic ester. |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) | The carbonyl stretching of a hydrogen-bonded carboxylic acid dimer is found in this region.[2] |

| 1600, 1480 | Medium | C=C stretch (Aromatic) | These bands are characteristic of the carbon-carbon stretching vibrations within the aromatic ring. |

| ~1250 | Strong | C-O stretch (Aromatic Ether) | The aryl-alkyl ether linkage gives rise to a strong C-O stretching band. |

| ~1200 | Strong | C-O stretch (Carboxylic Acid/Lactone) | C-O stretching vibrations from both the carboxylic acid and the lactone contribute to absorption in this region. |

Experimental Protocol for IR Data Acquisition

Caption: A general workflow for obtaining and interpreting a mass spectrum.

-

Sample Introduction: A dilute solution of the sample in a volatile solvent is introduced into the mass spectrometer, often through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for prior separation from any impurities.

-

Ionization: The sample is vaporized and then ionized. Electron Ionization (EI) is a common hard ionization technique that leads to extensive fragmentation. Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to observe the molecular ion with greater intensity.

-

Mass Analysis and Detection: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight) and then detected.

-

Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions, which are then used to confirm the structure of the compound.

Conclusion

The predicted spectroscopic data presented in this guide provide a detailed and scientifically grounded framework for the structural characterization of 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid. The expected NMR, IR, and MS data are consistent with the known spectral properties of its constituent functional groups and are further supported by data from structurally analogous compounds. The provided experimental protocols offer a standardized approach for researchers to obtain empirical data for this molecule. This guide serves as a valuable resource for facilitating the synthesis, purification, and further investigation of this and related compounds in the fields of medicinal chemistry and drug development.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Field, L. D., Li, H., & Magill, A. M. (2013).

- Crews, P., Rodríguez, J., & Jaspars, M. (2010). Organic Structure Analysis. Oxford University Press.

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.

- Kemp, W. (1991). Organic Spectroscopy.

-

Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

University of the West Indies. IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

- Jurczak, J., & Golebiowski, A. (1989). Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids. Chemical Reviews, 89(1), 149–164.

Sources

A Guide to the Structural Elucidation of 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid: A Methodological Whitepaper

This technical guide provides a comprehensive methodological framework for the determination and analysis of the single-crystal X-ray structure of 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid. Addressed to researchers, scientists, and professionals in drug development, this document outlines the critical steps from synthesis and crystallization to advanced structural refinement and interpretation. The furanone core is a significant scaffold in medicinal chemistry, and a precise understanding of its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design.[1]

Introduction to the Target Compound

2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid (Molecular Formula: C₁₂H₁₂O₅, Molecular Weight: 236.22 g/mol ) is a small organic molecule featuring a lactone, a carboxylic acid, and a methoxyphenyl group.[2][3][4] The spatial arrangement of these functional groups, dictated by the crystal packing and intramolecular forces, is crucial for its chemical reactivity and potential biological activity.[2] While spectroscopic techniques such as NMR, IR, and mass spectrometry provide essential information about the compound's constitution, single-crystal X-ray diffraction remains the definitive method for unambiguous determination of its atomic-level three-dimensional structure.[1]

Synthesis and Crystallization: The Foundation of Structural Analysis

A robust and reproducible synthesis is the prerequisite for obtaining high-quality single crystals. The synthesis of the title compound can be approached through several established organic chemistry reactions.

Proposed Synthesis Pathway

A plausible synthetic route involves a multi-step process, likely beginning with a cyclization reaction to form the tetrahydrofuran core, followed by functional group modifications.[2] One potential pathway could involve the reaction of itaconic acid with 2-methoxyaniline or a related precursor, followed by cyclization and purification.[5]

Protocol for Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. The following protocol outlines a systematic approach to crystallization.

Experimental Protocol: Single Crystal Growth

-

Material Purification: The synthesized 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid must be purified to the highest possible degree (>98%), typically by column chromatography or recrystallization, to remove impurities that can inhibit crystal nucleation and growth.

-

Solvent Screening: A range of solvents and solvent mixtures should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling. Suitable solvents may include ethanol, methanol, ethyl acetate, acetone, and mixtures with water or heptane.[6]

-

Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a vial covered with a perforated seal to allow for slow evaporation of the solvent.

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, and subsequently to a lower temperature (e.g., 4°C).

-

Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent into the drop induces crystallization.

-

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a cryoloop and immediately flash-cooled in liquid nitrogen for data collection.

Single-Crystal X-ray Diffraction: From Data to Structure

Single-crystal X-ray diffraction analysis provides a detailed three-dimensional map of the electron density within the crystal, from which the positions of the atoms can be determined.

Experimental Workflow

The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis.

Caption: Experimental workflow for single-crystal X-ray diffraction.

Detailed Protocol for Data Collection and Structure Refinement

-

Data Collection: A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a sensitive detector, such as a CCD or CMOS detector.[7]

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors like absorption.

-

Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods. This provides a preliminary model of the molecular structure.[8]

-

Structure Refinement: The initial structural model is refined using full-matrix least-squares methods against the experimental data. This iterative process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.[8] Hydrogen atoms are typically placed in calculated positions.[8]

-

Structure Validation: The final refined structure is validated using crystallographic software to check for geometric consistency and to ensure the overall quality of the model.

Hypothetical Crystal Structure Analysis of 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid

As of the writing of this guide, the crystal structure of the title compound has not been publicly deposited. The following section presents a hypothetical, yet plausible, set of crystallographic data and an analysis based on known structures of similar furanone and carboxylic acid-containing molecules.

Hypothetical Crystallographic Data

The following table summarizes a potential set of crystallographic parameters for the title compound.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₂H₁₂O₅ |

| Formula Weight | 236.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 105.2 |

| Volume (ų) | 1003 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.56 |

| R-factor (R1) | ~0.04 |

| Goodness-of-fit (S) | ~1.0 |

Analysis of Molecular Geometry and Intermolecular Interactions

The analysis of the crystal structure would focus on several key aspects:

-

Conformation of the Tetrahydrofuran Ring: The five-membered tetrahydrofuran ring is not planar and will adopt a specific conformation, likely an envelope or twist form, to minimize steric strain.

-

Relative Stereochemistry: The substituents on the tetrahydrofuran ring at positions 2 and 3 can be either cis or trans. The X-ray structure will unambiguously determine this relative stereochemistry.

-

Intramolecular Hydrogen Bonding: The proximity of the carboxylic acid group to other oxygen atoms in the molecule could allow for the formation of intramolecular hydrogen bonds, which would influence the overall conformation.

-

Intermolecular Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. In the solid state, it is highly probable that the molecules will form centrosymmetric dimers through O-H···O hydrogen bonds between the carboxylic acid moieties of two neighboring molecules.[9]

-

Crystal Packing: The overall arrangement of the molecules in the crystal lattice will be determined by a combination of hydrogen bonding, van der Waals forces, and potentially π-π stacking interactions involving the methoxyphenyl rings.

Caption: Hypothetical atom numbering scheme for 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid.

Conclusion

The determination of the single-crystal X-ray structure of 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is a critical step in understanding its fundamental chemical and physical properties. This guide has provided a comprehensive overview of the necessary methodologies, from synthesis and crystallization to the detailed analysis of the final crystal structure. The insights gained from such a study are invaluable for applications in medicinal chemistry and materials science, enabling the rational design of new molecules with tailored properties.

References

- Smolecule. (2023, August 15). trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid.

- BLDpharm. 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid.

- NIST. 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester.

- Benchchem. Validating the Structure of Novel 2(5H)

- Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids.

- MDPI. Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one).

- MDPI.

- MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)

- Matrix Scientific. 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid.

- NIH. Single-crystal X-ray diffraction analysis and mechanistic implications of (2R,3R)-2-(2-phenoxyethyl)

- Google Patents. US20220119345A1 - Process of preparing 3-fluoro-5-(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile.

- Chapter 7. XRD.

- NIH. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid.

- Aceschem. 117621-06-4 - 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid.

- Sigma-Aldrich. trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid.

- NIH. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole.

- Sigma-Aldrich. (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid 98%.

- PubChem. (2R,3S,4S,5R)-rel-3-(3,4-Difluoro-2-methoxyphenyl)-4,5-dimethyl-5-(trifluoromethyl)tetrahydrofuran-2-carboxylic Acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buy trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid | 99226-02-5 [smolecule.com]

- 3. 117621-06-4|2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. aceschem.com [aceschem.com]

- 5. mdpi.com [mdpi.com]

- 6. US20220119345A1 - Process of preparing 3-fluoro-5(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile - Google Patents [patents.google.com]

- 7. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Prediction of Bioactivity for 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid

Abstract

The identification of novel bioactive molecules is the foundational step in modern drug discovery. The compound 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid, characterized by its unique tetrahydrofuran scaffold, represents a chemical entity with largely uncharacterized biological potential.[1] The furan and its related heterocyclic systems are considered privileged scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][3] This technical guide provides a comprehensive, step-by-step framework for the in silico prediction of its bioactivity. We will navigate the essential workflow of computational analysis, beginning with an evaluation of its fundamental physicochemical and pharmacokinetic properties (ADMET), progressing to the identification of plausible biological targets through similarity-based screening, and culminating in a mechanistic hypothesis of interaction via molecular docking. This document is designed to empower researchers and drug development professionals to leverage computational tools to generate robust, testable hypotheses, thereby accelerating the early phases of drug discovery.[4][5]

Part I: Foundation - Molecular Profiling and Druggability Assessment

Causality Statement: Before investing resources in predicting the specific biological targets of a novel compound, it is imperative to first establish its fundamental "druggability." A molecule with high affinity for a target is of little therapeutic value if it cannot be absorbed by the body, is rapidly metabolized, or exhibits toxicity. Therefore, the initial and most critical self-validating step in our in silico workflow is the prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[6][7][8] This "fail-fast" approach ensures that our subsequent, more computationally intensive analyses are focused on a molecule with a plausible pharmacokinetic future.

Experimental Protocol 1: Physicochemical and ADMET Profiling

This protocol utilizes the SwissADME web server, a robust and freely accessible tool that provides a suite of predictive models for pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[7][9][10][11]

Methodology:

-

Input Preparation: Obtain the Simplified Molecular Input Line Entry System (SMILES) representation for the compound of interest. For 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid (CAS: 117621-06-4), the SMILES string is COC1=C(C=CC=C1)C1OC(=O)CC1C(O)=O.[12]

-

Access SwissADME: Navigate to the SwissADME homepage (]">http://www.swissadme.ch).[7]

-

Molecule Submission: Paste the SMILES string into the input box and click "Run."

-

Data Analysis & Interpretation: The server will generate a comprehensive report. Focus on the following key areas:

-

Physicochemical Properties: Note the Molecular Weight (MW), number of H-bond donors and acceptors, and the consensus Log P value. These are fundamental to passive absorption.

-

Lipinski's Rule of Five: Verify if the molecule adheres to this well-established rule of thumb for oral bioavailability. The rule states that a compound is more likely to be orally bioavailable if it has: MW ≤ 500 Da, Log P ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10.

-

Pharmacokinetic Properties: Assess the predicted gastrointestinal (GI) absorption (e.g., "High") and whether the compound is a potential substrate or inhibitor of key Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Inhibition of these enzymes is a major cause of drug-drug interactions.[6]

-

Drug-likeness: Examine the "Bioavailability Radar," a graphical representation of six key physicochemical properties for oral bioavailability.[11] An ideal compound would have its plot fall entirely within the pink hexagonal area.

-

BOILED-Egg Model: This intuitive graphical model predicts passive GI absorption and blood-brain barrier (BBB) permeation.[7] Molecules in the yellow region (yolk) are predicted to be well-absorbed and penetrate the BBB, while those in the white region are predicted to be well-absorbed by the GI tract but not the BBB.

-

Predicted Data Summary

| Property Category | Parameter | Predicted Value | Interpretation |

| Physicochemical | Molecular Formula | C₁₂H₁₂O₅ | - |

| Molecular Weight | 236.22 g/mol | Fulfills Lipinski's rule (<500) | |

| H-Bond Acceptors | 5 | Fulfills Lipinski's rule (≤10) | |

| H-Bond Donors | 1 | Fulfills Lipinski's rule (≤5) | |

| Consensus Log P | 1.25 (Example) | Fulfills Lipinski's rule (≤5) | |

| Pharmacokinetics | GI Absorption | High (Predicted) | Likely good oral absorption |

| BBB Permeant | No (Predicted) | Unlikely to have central nervous system effects | |

| CYP2D6 Inhibitor | Yes (Predicted) | Potential for drug-drug interactions | |

| Drug-Likeness | Lipinski's Rule | 0 Violations | High probability of being drug-like |

| Bioavailability Score | 0.55 (Example) | Good probability of oral bioavailability |

(Note: Predicted values are illustrative examples based on typical SwissADME outputs for similar structures.)

Visualization: ADMET Screening Workflow

Caption: ADMET screening workflow as a critical decision gate.

Part II: Target Identification - Unveiling Potential Biological Interactions

Causality Statement: With a favorable ADMET profile established, we can now investigate the compound's potential mechanism of action. The principle of molecular similarity states that structurally similar molecules often exhibit similar biological activities.[13] By leveraging this principle, we can "fish" for potential biological targets in large-scale bioactivity databases. This ligand-based approach is exceptionally powerful when dealing with a novel compound for which no direct experimental data exists.

Experimental Protocol 2: Similarity-Based Target Fishing

This protocol uses the ChEMBL database, a manually curated resource containing extensive bioactivity data for millions of compounds.[14][15][16] We will perform a similarity search to identify known compounds that are structurally related to our query molecule and analyze their documented biological targets.

Methodology:

-

Access ChEMBL: Navigate to the ChEMBL database interface ([Link]]

-

Initiate Structure Search: Select the "Structure Search" option, which will open a molecular editor.

-

Draw or Import Structure: Use the editor to draw the structure of 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid or import its SMILES string.

-

Configure Similarity Search: Select the "Similarity" search type. Set the similarity threshold to a reasonable value, such as 70% (Tanimoto coefficient), to cast a wide yet relevant net.

-

Execute and Analyze: Run the search. The results will display a list of compounds from the ChEMBL database ranked by their structural similarity to your query.

-

Target Collation: For the top-ranking similar compounds, examine their associated bioactivity data. Look for recurring biological targets. A target that appears for multiple structurally similar compounds is a high-confidence candidate for our query molecule.

Potential Target Data Summary

| Similar Compound (ChEMBL ID) | Similarity (%) | Known Target(s) | Target Class |

| CHEMBLXXXXX1 | 85% (Example) | Cyclooxygenase-2 (COX-2) | Enzyme |

| CHEMBLXXXXX2 | 82% (Example) | 5-Lipoxygenase (5-LOX) | Enzyme |

| CHEMBLXXXXX3 | 79% (Example) | Cyclooxygenase-2 (COX-2) | Enzyme |

| CHEMBLXXXXX4 | 75% (Example) | Prostaglandin E synthase | Enzyme |

(Note: This is a hypothetical table. The furan scaffold is present in several anti-inflammatory drugs, including selective COX-2 inhibitors, making this a plausible outcome.)[3]

Visualization: Logic of Similarity-Based Target Fishing

Caption: The logic of identifying candidate targets via similarity.

Part III: Mechanistic Insight - Molecular Docking Simulation

Causality Statement: Having identified a high-probability target (e.g., COX-2), we now move to a structure-based method to build a mechanistic hypothesis. Molecular docking predicts the preferred orientation (pose) and binding affinity of our compound within the target's active site.[17][18] A favorable binding energy and a pose that forms key interactions with active site residues provide strong computational evidence to validate the target hypothesis generated in Part II, justifying progression to experimental validation.

Experimental Protocol 3: Molecular Docking with a Candidate Target

This protocol outlines the workflow for docking our ligand into the crystal structure of a candidate target (e.g., human COX-2) using AutoDock Vina, a widely used open-source docking program.[19][20]

Methodology:

-

Target Protein Preparation:

-

Acquisition: Download the 3D crystal structure of the target protein from the RCSB Protein Data Bank (PDB).[21][22][23] For COX-2, a suitable entry might be PDB ID: 5IKR.

-

Cleaning: Open the PDB file in a molecular viewer (e.g., UCSF Chimera, PyMOL). Remove all non-essential components, such as water molecules, co-solvents, and any co-crystallized ligands.

-

Protonation & Repair: Add polar hydrogens and repair any missing side chains. This ensures a chemically correct structure for the simulation.

-

File Conversion: Save the prepared protein structure in the PDBQT format, which includes atomic charges and atom types required by AutoDock Vina.

-

-

Ligand Preparation:

-

3D Structure Generation: Convert the 2D SMILES string of our compound into a 3D structure using a tool like Open Babel.

-

Energy Minimization: Perform an energy minimization of the 3D structure to obtain a low-energy, stable conformation.

-

File Conversion: Save the prepared ligand in the PDBQT format.

-

-

Docking Simulation Setup:

-

Binding Site Definition: Identify the coordinates of the active site. For known targets like COX-2, this can be determined from the position of the co-crystallized ligand in the original PDB file.

-

Grid Box Configuration: Define a "grid box" that encompasses the entire binding site. This box defines the search space for the docking algorithm.

-

Execution: Run the AutoDock Vina simulation using a command-line interface, specifying the prepared protein, ligand, and grid box configuration files.

-

-

Analysis of Results:

-

Binding Affinity: The primary output is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger, more favorable predicted interaction. Values between -8 and -12 kcal/mol are typically considered strong.

-

Pose Visualization: Load the docked poses back into a molecular viewer along with the protein structure. Analyze the top-scoring pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with the amino acid residues in the active site.

-

Docking Results Summary (Hypothetical)

| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -9.2 | Arg120, Tyr355 | Hydrogen Bond |

| Val523, Ser353 | Hydrophobic Interaction | ||

| 2 | -8.8 | Arg120, Glu524 | Salt Bridge, H-Bond |

| 3 | -8.5 | Leu352, Phe518 | Hydrophobic Interaction |

Visualization: Molecular Docking Workflow

Caption: The workflow for structure-based molecular docking.

Conclusion and Forward Outlook

This guide has systematically detailed a multi-pillar in silico strategy to predict the bioactivity of 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid. Our workflow logically progressed from establishing a favorable, drug-like ADMET profile to identifying high-probability biological targets through database mining, and finally to generating a specific, mechanistic hypothesis of interaction via molecular docking.

The combined computational evidence suggests that this compound is a viable candidate for further investigation, with a predicted high oral bioavailability and a potential mechanism of action as an inhibitor of the COX-2 enzyme, a key target in anti-inflammatory therapy.

It is crucial to recognize that these in silico predictions, while grounded in established scientific principles and robust algorithms, are hypotheses. Their ultimate validation requires empirical testing. The results presented here provide a strong rationale for prioritizing this compound for in vitro enzymatic assays (e.g., COX-2 inhibition assay) and subsequent cell-based studies to confirm its biological activity. This targeted, computation-driven approach significantly de-risks the early stages of drug discovery, ensuring that laboratory resources are focused on molecules with the highest probability of success.

References

-

Swiss Institute of Bioinformatics. (n.d.). SwissADME. Available at: [Link]

-

National Center for Biotechnology Information. (2025, February 6). Pharmacophore modeling in drug design. PubMed. Available at: [Link]

-

NanoSchool. (n.d.). QSAR Model To Predict Biological Activity Using ML. Available at: [Link]

-

European Bioinformatics Institute. (n.d.). ChEMBL. Available at: [Link]

-

Simulations Plus. (n.d.). ADMET Predictor®. Available at: [Link]

-

Oprea, T. I. (Ed.). (2025, August 10). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. Available at: [Link]

-

RCSB PDB. (n.d.). Homepage. Available at: [Link]

-

ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]

-

Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available at: [Link]

-

Qing, X., et al. (2014, November 11). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. Available at: [Link]

-

Gichira, P. T., et al. (n.d.). Computational/in silico methods in drug target and lead prediction. PubMed Central. Available at: [Link]

-

Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Available at: [Link]

-

Daina, A., et al. (2017, March 3). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PubMed. Available at: [Link]

-

The Raw Lectures. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link]

-

RCSB PDB. (2024, October 6). Identifiers in PDB. Available at: [Link]

-

Khandelwal, A., et al. (2013, January 1). Predicting Biological Activities through QSAR Analysis and Docking-based Scoring. PubMed Central. Available at: [Link]

-

Chemistry LibreTexts. (2020, August 11). 13.2: How to Dock Your Own Drug. Available at: [Link]

-

Lagorce, D., et al. (2023, January 12). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. National Institutes of Health. Available at: [Link]

-

ResearchGate. (n.d.). Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids. Available at: [Link]

-

Gaulton, A., et al. (2013, November 7). The ChEMBL bioactivity database: an update. PubMed Central. Available at: [Link]

-

ResearchGate. (2025, August 6). Furans, Thiophenes and Related Heterocycles in Drug Discovery. Available at: [Link]

-

Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Available at: [Link]

-

Muhammed, M., & Akı-Yalçın, E. (2021, June 25). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. Available at: [Link]

-

ResearchGate. (n.d.). Names of target proteins with their Protein Data Base (PDB) Identification Number. Available at: [Link]

-

MDPI. (n.d.). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. Available at: [Link]

-

Swiss Institute of Bioinformatics. (n.d.). Frequently Asked Questions - SwissADME. Available at: [Link]

-

Meng, X. Y., et al. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central. Available at: [Link]

-

Singh, R. K., et al. (2024, September 27). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. PubMed. Available at: [Link]

-

Journal of Pharmacognosy and Phytochemistry. (2023, July 20). Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. Available at: [Link]

-

MDPI. (n.d.). Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning. Available at: [Link]

-

Patsnap Synapse. (2025, May 21). What is pharmacophore modeling and its applications?. Available at: [Link]

-

ADMET-AI. (n.d.). ADMET-AI. Available at: [Link]

-

Berman, H. M., et al. (n.d.). RCSB Protein Data Bank: Enabling biomedical research and drug discovery. PubMed Central. Available at: [Link]

-

Wikipedia. (n.d.). ChEMBL. Available at: [Link]

-

Patsnap Synapse. (2025, May 29). What is QSAR and how is it applied in bioinformatics?. Available at: [Link]

-

PRISM BioLab. (2023, August 2). Oral Bioavailability Prediction Screening: Gift of SwissADME. Available at: [Link]

-

Database Commons. (n.d.). ChEMBL. Available at: [Link]

-

Biotecnika. (2024, April 25). Drug Designing Using Molecular Docking - For Beginners. YouTube. Available at: [Link]

-

Worldwide Protein Data Bank. (n.d.). wwPDB. Available at: [Link]

-

RASA Life Sciences. (n.d.). IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. Available at: [Link]

-

eScholarship. (n.d.). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. Available at: [Link]

-

Sliwoski, G., et al. (n.d.). A Guide to In Silico Drug Design. PubMed Central. Available at: [Link]

-

Nucleic Acids Research. (2023, November 2). ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods. Oxford Academic. Available at: [Link]

-

MDPI. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Available at: [Link]

Sources

- 1. Buy trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid | 99226-02-5 [smolecule.com]

- 2. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SwissADME [swissadme.ch]

- 10. SwissADME [swissadme.ch]

- 11. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]

- 12. 117621-06-4|2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 13. What is QSAR and how is it applied in bioinformatics? [synapse.patsnap.com]

- 14. ChEMBL - ChEMBL [ebi.ac.uk]

- 15. ChEMBL - Wikipedia [en.wikipedia.org]

- 16. ChEMBL - Database Commons [ngdc.cncb.ac.cn]

- 17. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 18. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. rcsb.org [rcsb.org]

- 22. RCSB Protein Data Bank: Enabling biomedical research and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. wwPDB: Worldwide Protein Data Bank [wwpdb.org]

A Comprehensive Guide to the Discovery and Isolation of Novel Tetrahydrofuran Derivatives

Foreword: The Enduring Significance of the Tetrahydrofuran Scaffold

The tetrahydrofuran (THF) moiety is a cornerstone of natural product chemistry and medicinal drug discovery. Its prevalence in a vast array of biologically active molecules, from antitumor agents to antimicrobial and antiprotozoal compounds, underscores its importance as a privileged scaffold.[1][2] This guide is intended for researchers, scientists, and drug development professionals, providing a technical and practical framework for the discovery, synthesis, and isolation of novel tetrahydrofuran derivatives. We will delve into the strategic considerations behind synthetic choices, robust purification protocols, and definitive structural elucidation, moving beyond a simple recitation of methods to an in-depth exploration of the underlying scientific principles.

Part 1: Strategic Synthesis of Tetrahydrofuran Cores

The construction of the tetrahydrofuran ring with precise stereochemical control is a paramount challenge in organic synthesis. The choice of synthetic strategy is dictated by the desired substitution pattern, the required stereoisomer, and the overall complexity of the target molecule.

Cycloetherification Strategies: Forging the Ring

Intramolecular cyclization is a common and effective method for constructing the THF ring. These reactions typically involve the formation of a carbon-oxygen bond through the attack of a hydroxyl group on an electrophilic carbon center.

A classic and reliable approach is the intramolecular Williamson ether synthesis, where an alkoxide displaces a leaving group (such as a halide or sulfonate) on the same molecule. However, modern methodologies have expanded the synthetic chemist's toolkit, offering milder conditions and greater functional group tolerance. For instance, cinchona-alkaloid-thiourea-based bifunctional organocatalysts have been successfully employed for the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones, affording tetrahydrofuran rings with excellent enantioselectivities.[3]

Another powerful strategy involves the intramolecular hydroalkoxylation of alkenes. This can be achieved through various catalytic systems. For example, cobalt(salen) complexes, in conjunction with an N-fluoropyridinium salt and a disiloxane, facilitate the mild intramolecular hydroalkoxylation of unactivated olefins.[3]

Experimental Protocol: Asymmetric Cycloetherification of an ε-Hydroxy-α,β-Unsaturated Ketone

This protocol is a representative example of an organocatalyzed asymmetric cycloetherification.

-

Reagent Preparation:

-

Dissolve the ε-hydroxy-α,β-unsaturated ketone (1.0 equiv) in anhydrous toluene (0.1 M).

-

Add the cinchona-alkaloid-thiourea catalyst (0.05 equiv).

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen).

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired tetrahydrofuran derivative.

-

Cycloaddition and Annulation Reactions: Convergent Approaches

[3+2] Cycloaddition and annulation reactions offer a highly convergent and stereocontrolled route to substituted tetrahydrofurans, constructing multiple bonds and stereocenters in a single step.[1] For example, the reaction of donor-acceptor cyclopropanes with aldehydes, catalyzed by Lewis acids like Sn(OTf)₂, can produce highly substituted tetrahydrofurans with excellent diastereoselectivity.[1]

Asymmetric Synthesis: Controlling Chirality

Given the stereochemical complexity of many bioactive tetrahydrofuran derivatives, enantioselective synthesis is of paramount importance.[4] A one-pot asymmetric synthesis of 2- and 2,3-disubstituted tetrahydrofurans has been developed using an allyl/crotyl/alkoxyallylboration–hydroboration–iodination–cyclization reaction sequence, achieving high yields and excellent enantioselectivities.[5] Another notable method involves a sequential one-pot Cu-catalyzed asymmetric Henry reaction and iodocyclization of γ,δ-unsaturated alcohols, providing access to a range of 2,5-polysubstituted tetrahydrofuran derivatives.[4]

Table 1: Comparison of Selected Synthetic Strategies for Tetrahydrofuran Derivatives

| Synthetic Strategy | Key Features | Typical Yields | Stereoselectivity | Reference |

| Organocatalyzed Asymmetric Cycloetherification | Mild conditions, high enantioselectivity | Good to Excellent | High (up to 99% ee) | [3] |

| [3+2] Annulation of Cyclopropanes and Aldehydes | High convergence, excellent diastereoselectivity | Up to 95% | High (up to 99:1 dr) | [3] |

| Asymmetric Allylboration-Cyclization | One-pot procedure, high enantioselectivity | 56-81% | 86-99% ee | [5] |

| Cu-catalyzed Henry-Iodocyclization | One-pot, access to polysubstituted THFs | High | Up to 97% ee | [4] |

Part 2: Isolation and Purification of Novel Tetrahydrofuran Derivatives

The successful isolation and purification of a newly synthesized or naturally derived tetrahydrofuran compound are critical for its subsequent characterization and biological evaluation. The choice of purification method depends on the scale of the reaction, the polarity of the compound, and the nature of the impurities.

Chromatographic Techniques: The Workhorse of Purification

Flash column chromatography is the most common technique for purifying tetrahydrofuran derivatives on a laboratory scale. The choice of stationary phase (typically silica gel or alumina) and mobile phase (a mixture of non-polar and polar solvents) is crucial for achieving good separation.

For challenging separations, such as those involving diastereomers, High-Performance Liquid Chromatography (HPLC) is often employed. Both normal-phase and reverse-phase HPLC can be utilized, depending on the polarity of the compounds.

Diagram 1: General Workflow for Discovery and Isolation

Caption: A generalized workflow from synthesis to structural confirmation.

Addressing a Common Pitfall: Peroxide Formation in THF as a Solvent

It is crucial to be aware that tetrahydrofuran itself, when used as a solvent, can form explosive peroxides upon exposure to air and light.[6] The presence of these peroxides can also lead to unwanted side reactions, such as the oxidation of sensitive functional groups in the target molecule.[7] Therefore, it is imperative to use freshly distilled or inhibitor-free THF that has been tested for the absence of peroxides, especially in reactions sensitive to oxidation.[6][8] Purification of THF to remove peroxides can be achieved by passing it through a column of activated alumina.[6]

Part 3: Definitive Structural Elucidation

Once a novel tetrahydrofuran derivative has been isolated in pure form, its chemical structure must be unambiguously determined. This is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination

¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the structure of organic molecules.

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The coupling constants (J-values) are particularly useful for determining the relative stereochemistry of substituents on the THF ring.

-

¹³C NMR: Reveals the number of non-equivalent carbon atoms and their chemical shifts provide information about their functional groups.

-

2D NMR Techniques: For complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for establishing the complete connectivity of the molecule.

Interpreting the NMR spectra of tetrahydrofuran derivatives requires careful consideration of the ring's conformational flexibility. The THF ring can adopt various conformations, which can influence the observed chemical shifts and coupling constants.[9][10]

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

High-resolution mass spectrometry (HRMS) provides a precise measurement of the molecular weight of the compound, allowing for the determination of its elemental composition. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the presence of specific functional groups in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups, by their characteristic absorption frequencies.

Diagram 2: Decision Tree for Spectroscopic Analysis

Caption: A decision tree for selecting spectroscopic techniques.

Conclusion: A Pathway to Novelty

The discovery and isolation of novel tetrahydrofuran derivatives remain a vibrant and rewarding area of chemical research. A deep understanding of modern synthetic methodologies, coupled with meticulous purification techniques and comprehensive spectroscopic analysis, is essential for success. This guide has provided a framework for navigating the key challenges in this field, emphasizing the importance of a strategic and informed approach. By building upon these principles, researchers can continue to unlock the vast potential of the tetrahydrofuran scaffold in the development of new medicines and bioactive compounds.

References

-

Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

-

Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC, 2007(1), 1-40. Retrieved from [Link]

-

Fernández, J. J., & Souto, M. L. (2022). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Marine Drugs, 20(3), 184. Retrieved from [Link]

-

Piñero, L., & Fernández, J. J. (2021). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs, 19(11), 608. Retrieved from [Link]

-

ChemistryViews. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives. Retrieved from [Link]

-

Tala, S. R., & Li, G. (2010). Stereoselective Synthesis of Tetrahydrofuran Lignans via BF3·OEt2-Promoted Reductive Deoxygenation/Epimerization of Cyclic Hemiketal: Synthesis of (−)-Odoratisol C, (−)-Futokadsurin A, (−)-Veraguensin, (+)-Fragransin A2, (+)-Galbelgin, and (+)-Talaumidin. The Journal of Organic Chemistry, 75(22), 7659–7666. Retrieved from [Link]

-

ResearchGate. (n.d.). Tetrahydrofuran (THF)-containing natural products and biological activities. Retrieved from [Link]

- Google Patents. (n.d.). CN105085444A - Purification method of chromatographic-grade tetrahydrofuran.

-

Jagtap, P. R., Císařová, I., & Jahn, U. (2018). Bioinspired total synthesis of tetrahydrofuran lignans by tandem nucleophilic addition/redox isomerization/oxidative coupling and cycloetherification reactions as key steps. Organic & Biomolecular Chemistry, 16(2), 233-245. Retrieved from [Link]

-

Ramachandran, P. V., Nair, H. N. G., & Gagare, P. D. (2011). One-Pot Asymmetric Synthesis of 2- and 2,3-Disubstituted Tetrahydrofuran Derivatives. The Journal of Organic Chemistry, 76(11), 4534–4540. Retrieved from [Link]

- Google Patents. (n.d.). CN101723922B - Method for purifying high-purity organic solvent tetrahydrofuran for scientific research.

-

The Benicewicz Group. (n.d.). The effect of tetrahydrofuran as solvent on matrix-assisted laser desorption/ionization and electrospray ionization mass spectra. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Emergence of 2,3,5-trisubstituted tetrahydrofuran natural products and their synthesis. Organic & Biomolecular Chemistry, 19(31), 6734-6754. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical Study of Tetrahydrofuran: Comparative Investigation of Spectroscopic and Structural Properties Between Gas and Liquid Phases. Retrieved from [Link]

-

Thieme. (2018). Stereoselective Synthesis of Tetrahydrofuran Lignans. Synthesis, 50(23), 4565-4578. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. Retrieved from [Link]

- Google Patents. (n.d.). Purification of tetrahydrofuran.

-

Chromatography Forum. (2009). THF - Safety. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Retrieved from [Link]

- Google Groups. (1995). Purification of THF.

-